molecular formula C6H10F3O5P B12631145 2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate CAS No. 919090-93-0

2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate

Cat. No.: B12631145
CAS No.: 919090-93-0
M. Wt: 250.11 g/mol
InChI Key: WHJXYNUSBXEBKJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate is an organic compound characterized by the presence of trifluoroethyl and dimethoxyphosphoryl groups attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate typically involves the reaction of 2,2,2-trifluoroethanol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol is replaced by the dimethoxyphosphoryl group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphonates or phosphines.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethoxyphosphoryl group can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl acetate: Similar in structure but lacks the dimethoxyphosphoryl group.

    Dimethyl phosphite: Contains the dimethoxyphosphoryl group but lacks the trifluoroethyl group.

    Trifluoroethanol: Contains the trifluoroethyl group but lacks the dimethoxyphosphoryl group.

Uniqueness

2,2,2-Trifluoroethyl (dimethoxyphosphoryl)acetate is unique due to the combination of trifluoroethyl and dimethoxyphosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

919090-93-0

Molecular Formula

C6H10F3O5P

Molecular Weight

250.11 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-dimethoxyphosphorylacetate

InChI

InChI=1S/C6H10F3O5P/c1-12-15(11,13-2)3-5(10)14-4-6(7,8)9/h3-4H2,1-2H3

InChI Key

WHJXYNUSBXEBKJ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)OCC(F)(F)F)OC

Origin of Product

United States

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